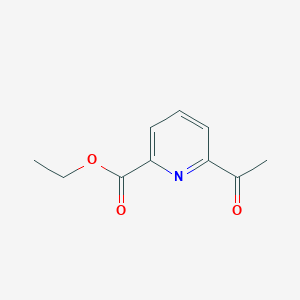

6-Acetilpiridina-2-carboxilato de etilo

Descripción general

Descripción

MD-0727 es un fármaco de molécula pequeña desarrollado por Ironwood Pharmaceuticals, Inc. El compuesto funciona inhibiendo la absorción de colesterol en los intestinos, lo que reduce los niveles generales de colesterol en el cuerpo .

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Ethyl 6-acetylpyridine-2-carboxylate serves as a precursor for synthesizing more complex heterocyclic compounds. It can participate in several reactions:

- Knoevenagel Condensation : Reacts with aldehydes or ketones to form α,β-unsaturated carbonyl compounds.

- Cyclization Reactions : Can be transformed into fused pyridines, pyrazoles, and thiazoles, which are prevalent in natural products and pharmaceuticals.

- Amidation Reactions : The ester group can react with amines to yield amide derivatives.

Table 1: Synthetic Reactions Involving Ethyl 6-acetylpyridine-2-carboxylate

| Reaction Type | Description | Product Type |

|---|---|---|

| Knoevenagel Condensation | Forms α,β-unsaturated carbonyl compounds | Pyridine derivatives |

| Cyclization | Generates fused heterocycles | Complex organic molecules |

| Amidation | Produces amides from reaction with amines | 6-Acetylpyridine-2-carboxamides |

Research indicates that ethyl 6-acetylpyridine-2-carboxylate exhibits notable biological activity:

- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in pharmaceuticals.

- Neuroprotective Effects : Some derivatives have shown promise in treating neurodegenerative diseases by influencing biological targets such as enzymes and receptors.

Case Study: Antimicrobial Activity

In a study assessing its antimicrobial properties, ethyl 6-acetylpyridine-2-carboxylate was tested against several pathogens. Results indicated significant inhibition of growth in specific bacterial strains, highlighting its potential as an antimicrobial agent .

Coordination Chemistry

The compound's structure allows it to act as a ligand in coordination chemistry. Its nitrogen atoms and carbonyl group can coordinate with metal centers, forming complexes that exhibit unique catalytic properties.

Table 2: Coordination Complexes Derived from Ethyl 6-acetylpyridine-2-carboxylate

| Metal Ion | Ligand Type | Notable Properties |

|---|---|---|

| Cobalt(II) | Mono(imino)pyridine ligand | Catalytic activity in ethylene oligomerization |

| Nickel(II) | Bidentate ligand | Potential applications in catalysis |

Industrial Applications

Ethyl 6-acetylpyridine-2-carboxylate is also used in the production of inks, coatings, and adhesives due to its ability to enhance flow properties and application characteristics .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de MD-0727 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes en condiciones controladas. La ruta sintética exacta y las condiciones de reacción son información propietaria en poder de Ironwood Pharmaceuticals, Inc. se sabe que la síntesis involucra técnicas de química orgánica estándar como reacciones de condensación, pasos de purificación y cristalización .

Métodos de producción industrial: La producción industrial de MD-0727 probablemente implicaría escalar el proceso de síntesis de laboratorio a una escala mayor. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar medidas de control de calidad para mantener la coherencia en el producto final. El proceso de producción también involucraría el uso de equipos e instalaciones de grado industrial diseñados para la síntesis química a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: MD-0727 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional en el compuesto por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los reactivos comunes incluyen gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones básicas o ácidas.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes .

Mecanismo De Acción

MD-0727 ejerce sus efectos inhibiendo la absorción de colesterol en los intestinos. Se dirige a la proteína Niemann-Pick C1-Like 1 (NPC1L1), que es responsable de la absorción de colesterol desde la luz intestinal hacia los enterocitos. Al inhibir esta proteína, MD-0727 reduce la cantidad de colesterol absorbido en el torrente sanguíneo, lo que reduce los niveles generales de colesterol .

Compuestos similares:

Ezetimiba: Otro inhibidor de la absorción de colesterol que se dirige a la proteína NPC1L1.

Simvastatina: Una estatina que inhibe la enzima HMG-CoA reductasa, reduciendo la síntesis de colesterol en el hígado.

Atorvastatina: Otra estatina con un mecanismo de acción similar a la simvastatina

Unicidad de MD-0727: MD-0727 es único en su objetivo específico de la proteína NPC1L1, que inhibe directamente la absorción de colesterol en los intestinos. Este mecanismo de acción es diferente al de las estatinas, que reducen principalmente la síntesis de colesterol en el hígado. Además, MD-0727 ha demostrado un potencial para una exposición sistémica mínima, lo que puede reducir el riesgo de efectos secundarios en comparación con otros fármacos para reducir el colesterol .

Comparación Con Compuestos Similares

Ezetimibe: Another cholesterol absorption inhibitor that targets the NPC1L1 protein.

Simvastatin: A statin that inhibits the enzyme HMG-CoA reductase, reducing cholesterol synthesis in the liver.

Atorvastatin: Another statin with a similar mechanism of action to simvastatin

Uniqueness of MD-0727: MD-0727 is unique in its specific targeting of the NPC1L1 protein, which directly inhibits cholesterol absorption in the intestines. This mechanism of action is different from statins, which primarily reduce cholesterol synthesis in the liver. Additionally, MD-0727 has shown potential for minimal systemic exposure, which may reduce the risk of side effects compared to other cholesterol-lowering drugs .

Actividad Biológica

Ethyl 6-acetylpyridine-2-carboxylate (EAPC) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Ethyl 6-acetylpyridine-2-carboxylate

EAPC is a derivative of pyridine that has been studied for its role in cholesterol metabolism and as a potential therapeutic agent for hypercholesterolemia. The compound's structure allows it to interact with various biological pathways, making it a valuable subject for pharmacological research.

The primary mechanism of action for EAPC involves the inhibition of cholesterol absorption in the intestines. This is achieved through its interaction with specific receptors and enzymes involved in lipid metabolism. Research indicates that EAPC may act as a model compound for studying cholesterol absorption inhibitors, providing insights into the development of new therapeutic agents for managing cholesterol levels.

1. Cholesterol Metabolism

EAPC has been investigated for its effects on cholesterol levels in animal models. Studies show that it can significantly reduce total cholesterol levels by inhibiting intestinal absorption, which is critical for managing conditions like hypercholesterolemia.

2. Antimicrobial Activity

Research has demonstrated that EAPC exhibits antimicrobial properties against various pathogens. For instance, studies involving substituted pyridines have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .

3. Genotoxicity and Safety Profile

Safety assessments have been conducted to evaluate the genotoxicity of EAPC. In vitro studies using the Ames test indicated that EAPC does not exhibit mutagenic properties, as no significant increase in revertant colonies was observed at tested concentrations . This suggests a favorable safety profile for potential therapeutic use.

Table 1: Summary of Biological Activities

Selected Research Studies

- Cholesterol Absorption Inhibition : A study demonstrated that EAPC could reduce cholesterol absorption by interacting with intestinal receptors, leading to decreased serum cholesterol levels in treated animals.

- Antimicrobial Testing : In a series of experiments, EAPC derivatives were tested against common bacterial pathogens, showing notable inhibition zones, indicating their potential as antimicrobial agents .

- Safety Evaluations : Comprehensive toxicity studies revealed no adverse effects related to genotoxicity or reproductive toxicity at relevant exposure levels, supporting its safety for further development .

Propiedades

IUPAC Name |

ethyl 6-acetylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-14-10(13)9-6-4-5-8(11-9)7(2)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYXIUHSZNHMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468985 | |

| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114578-70-0 | |

| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Ethyl 6-acetylpyridine-2-carboxylate interesting for coordination chemistry?

A1: Ethyl 6-acetylpyridine-2-carboxylate possesses two nitrogen atoms and a carbonyl group capable of coordinating to metal centers. This makes it a valuable precursor for creating tridentate ligands. For example, reacting it with 2,6-diethylaniline produces a mono(imino)pyridine ligand. This ligand, when complexed with cobalt chloride, forms a complex where the ligand coordinates to cobalt through its [N, N, O] atoms, resulting in a distorted trigonal bipyramidal geometry around the cobalt center [].

Q2: What types of reactions can Ethyl 6-acetylpyridine-2-carboxylate undergo in organic synthesis?

A2: Ethyl 6-acetylpyridine-2-carboxylate exhibits interesting reactivity due to the presence of both an ester and a ketone group. It can participate in Schiff base condensation reactions with aromatic amines through its ketone group, yielding mono(imino)pyridine compounds []. Alternatively, it can undergo amidation reactions with aliphatic amines at the ester group, resulting in 6-acetylpyridine-2-carboxamide derivatives [].

Q3: The research mentions using microwave irradiation. What is its significance in these reactions?

A4: Microwave irradiation is utilized as a promoting factor in many of the reactions involving Ethyl 6-acetylpyridine-2-carboxylate. This technique offers advantages like shorter reaction times and, in some cases, the ability to perform reactions under solvent-free conditions, contributing to greener synthetic methodologies [, ].

Q4: What are the potential applications of the cobalt complex derived from Ethyl 6-acetylpyridine-2-carboxylate?

A5: The cobalt(II) complex synthesized using the mono(imino)pyridine ligand derived from Ethyl 6-acetylpyridine-2-carboxylate demonstrates catalytic activity in ethylene oligomerization reactions []. Specifically, when activated with methylaluminoxane (MAO), this complex exhibits significant activity, producing higher-order ethylene oligomers, which are valuable chemical intermediates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.